
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, is a chemical compound known for its antiviral properties. It has been studied for its ability to inhibit the replication of various viruses, including influenza and mumps . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound, and is characterized by the presence of three chlorine atoms and a ribofuranosyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by chlorination and ribofuranosylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the ribofuranosyl group.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of antiviral drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, involves the inhibition of transcription elongation by RNA Polymerase II . This inhibition is dependent on factors such as DRB sensitivity-inducing factor (DSIF), negative elongation factor (NELF), and positive transcription elongation factor b (P-TEFb). The compound also interferes with DNA topoisomerase II, affecting the transcription and replication processes of viruses .
Comparison with Similar Compounds
Similar Compounds
2,5,6-Trichloro-1-beta-D-ribofuranosylbenzimidazole: Similar in structure but with different substitution patterns.
2-Bromo-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole: Contains bromine instead of chlorine, leading to different chemical properties.
Uniqueness
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, is unique due to its specific substitution pattern, which imparts distinct antiviral properties. Its ability to inhibit RNA Polymerase II and interfere with DNA topoisomerase II makes it a valuable compound in antiviral research and drug development.
Properties
CAS No. |
53-82-7 |
|---|---|
Molecular Formula |
C12H11Cl3N2O4 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H11Cl3N2O4/c13-4-1-5-9(8(15)7(4)14)16-3-17(5)12-11(20)10(19)6(2-18)21-12/h1,3,6,10-12,18-20H,2H2/t6-,10-,11-,12-/m1/s1 |
InChI Key |
YIZVLEZXUKBKLQ-GUOLCYNNSA-N |
Isomeric SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)

![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)









